molecular formula C19H19ClN2O3S2 B2563622 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922851-56-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2563622
CAS RN: 922851-56-7
M. Wt: 422.94
InChI Key: RXZTURWDENBXIA-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their physicochemical properties and spectroanalytical data . For instance, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .

Scientific Research Applications

Future Directions

The future directions for “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” and similar compounds could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, further studies could be conducted to explore their potential as lead compounds for rational drug designing .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-12-5-7-14(8-6-12)27(24,25)11-3-4-17(23)21-19-22-18-13(2)15(20)9-10-16(18)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZTURWDENBXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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